

comparative performance of different bipyridine ligands in perovskite solar cells

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Compound of Interest

Compound Name: 4,4'-Dinonyl-2,2'-bipyridine

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A Comparative Guide to Bipyridine Ligands in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intense research into interfacial engineering and defect passivation. Bipyridine-based ligands have emerged as a promising class of molecules capable of passivating defects at the perovskite surface, enhancing charge extraction, and improving device longevity. This guide provides a comparative analysis of the performance of different bipyridine and related pyridine-based ligands in PSCs, supported by experimental data, detailed methodologies, and visual diagrams to aid in the selection and application of these critical components.

The Role of Bipyridine Ligands in Perovskite Solar Cells

Bipyridine ligands, characterized by two interconnected pyridine rings, act as effective Lewis bases. The nitrogen atoms in the pyridine rings can donate their lone pair of electrons to undercoordinated lead (Pb^{2+}) ions on the perovskite surface. These Pb^{2+} defects are notorious sources of non-radiative recombination, a major pathway for efficiency loss in PSCs. By coordinating to these defect sites, bipyridine ligands "passivate" them, reducing recombination and thereby boosting the open-circuit voltage (V_{oc}) and fill factor (FF) of the solar cell. Furthermore, the hydrophobic nature of many bipyridine derivatives can help to

protect the moisture-sensitive perovskite layer, thus enhancing the long-term stability of the device.

Comparative Performance of Pyridine-Based Ligands

While a systematic comparative study of a wide range of substituted bipyridine ligands under identical conditions is not readily available in the literature, we can glean valuable insights from studies comparing different pyridine-based passivating agents. The following tables summarize the performance of perovskite solar cells treated with various pyridine and bipyridine-related ligands.

Table 1: Performance of Perovskite Solar Cells with Different Pyridine-Based Passivating Agents

Ligand/ Passiva ting Agent	Perovsk ite Compos ition	Device Architec ture	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Referen ce
Control (No Ligand)	MAPbCl _x I _{3-x}	Inverted	15.75	-	-	-	[1]
2,2'- bipyridine (BPY)	MAPbCl _x I _{3-x}	Inverted	16.49	1.054	20.94	74.71	[1]
4- hydroxy- 1,5- naphthyri dine-3- carbonitri le (DQCN)	MAPbCl _x I _{3-x}	Inverted	16.31	1.052	21.42	72.38	[1]
Thenoyltr ifluoroac etone (TTFA)	MAPbCl _x I _{3-x}	Inverted	17.88	1.072	22.15	75.29	[1]
Control (No Ligand)	CH ₃ NH ₃ PbI ₃	Carbon- based	11.55	-	-	-	[1]
Pyridine (Py)	CH ₃ NH ₃ PbI ₃	Carbon- based	-	-	-	-	[1]
2- Aminopyr idine (Py- NH ₂)	CH ₃ NH ₃ PbI ₃	Carbon- based	14.75	-	-	-	[1]
4,4'-di- tert-butyl-	Not specified	Not specified	14.91	-	-	-	[2]

2,2'-
dipyridyl
(as Co-
complex
dopant)

Table 2: Long-Term Stability of Perovskite Solar Cells with Different Passivating Agents

Ligand/Passivating Agent	Storage Conditions	Duration	Efficiency Loss (%)	Reference
Control (No Ligand)	~12% humidity, low-oxygen	40 days	45.4	[1]
2,2'-bipyridine (BPY)	~12% humidity, low-oxygen	40 days	13.2	[1]
4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN)	~12% humidity, low-oxygen	40 days	16.7	[1]
Thenoyltrifluoroacetone (TTFA)	~12% humidity, low-oxygen	40 days	12.9	[1]
2-Aminopyridine (Py-NH ₂)	35-45% relative humidity (air)	30 days	<10	[1]

From the available data, it is evident that bidentate ligands like 2,2'-bipyridine can significantly improve both the efficiency and stability of perovskite solar cells compared to control devices without passivation. The study on pyridine derivatives suggests that the nature of the functional group plays a crucial role, with 2-aminopyridine showing a notable enhancement in carbon-based PSCs. This indicates that bipyridine ligands functionalized with electron-donating amino groups could be particularly effective.

Experimental Protocols

1. Synthesis of a Functionalized Bipyridine Ligand (Illustrative Example)

This protocol describes a general method for the synthesis of a 4-alkynyl-2,2'-bipyridine, which can be further modified.

- Reaction: Sonogashira cross-coupling of 4-bromo-2,2'-bipyridine with a terminal alkyne.
- Materials: 4-bromo-2,2'-bipyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₄ catalyst, toluene, i-Pr₂NH (3.0 equiv).
- Procedure:
 - To a solution of 4-bromo-2,2'-bipyridine and the terminal alkyne in toluene, add the Pd(PPh₃)₄ catalyst and i-Pr₂NH.
 - Heat the reaction mixture under an inert atmosphere. The optimal temperature and time will depend on the specific alkyne used (e.g., 4h at 60°C for 4-methoxyphenylacetylene or 4h at 100°C for 4-ethynylbenzaldehyde).
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Purify the product by column chromatography on silica gel to yield the 4-alkynyl-2,2'-bipyridine.
 - Characterize the final product using NMR and mass spectrometry.

2. Fabrication of Perovskite Solar Cells with Bipyridine Ligand Passivation

This protocol outlines a typical procedure for fabricating an inverted (p-i-n) perovskite solar cell and applying the bipyridine ligand as a passivating layer.

- Substrate Preparation:
 - Pattern indium tin oxide (ITO) coated glass substrates using zinc powder and HCl.
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

- Treat the substrates with UV-Ozone for 15 minutes before use.
- Deposition of Hole Transport Layer (HTL):
 - Deposit a layer of NiO_x on the ITO substrate by spin-coating, followed by annealing.
- Perovskite Layer Deposition:
 - Prepare a perovskite precursor solution (e.g., $\text{MAPbCl}_{1-x}\text{I}_x$ in a suitable solvent).
 - Spin-coat the perovskite precursor solution onto the NiO_x layer in a nitrogen-filled glovebox.
 - Anneal the film to crystallize the perovskite.
- Bipyridine Ligand Passivation:
 - Prepare a dilute solution of the bipyridine ligand (e.g., 2,2'-bipyridine) in a suitable solvent like isopropanol.
 - Spin-coat the bipyridine solution onto the perovskite layer.
 - Anneal at a moderate temperature to remove the solvent.
- Deposition of Electron Transport Layer (ETL) and Electrode:
 - Deposit a layer of C_{60} , followed by a layer of bathocuproine (BCP) via thermal evaporation.
 - Deposit a silver (Ag) back electrode by thermal evaporation through a shadow mask.

3. Characterization of Perovskite Solar Cells

- Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm^2) using a solar simulator. Extract the key parameters: PCE, V_{oc} , J_{sc} , and FF.
- Stability Testing: Store the unencapsulated devices in a controlled environment (e.g., specific humidity and temperature) and measure their J-V characteristics periodically to track the

degradation of photovoltaic parameters over time.

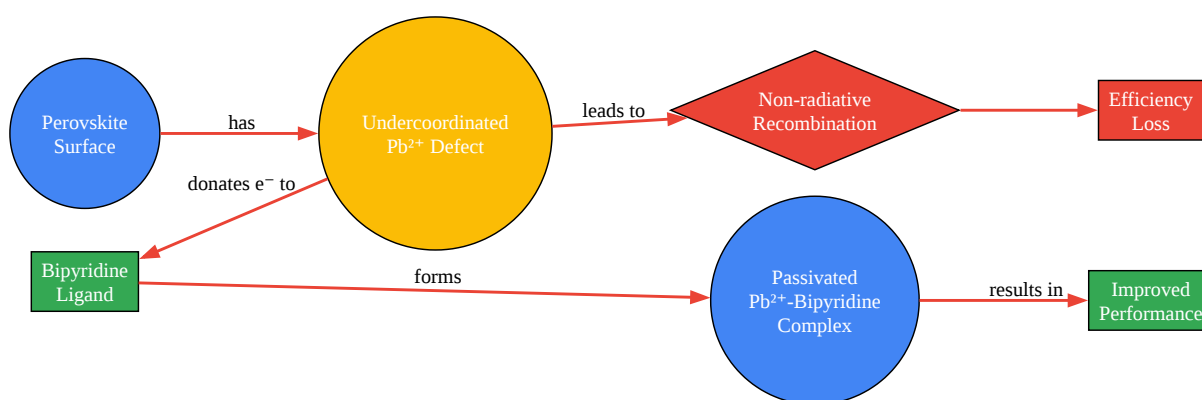
- Spectroscopic and Microscopic Analysis: Utilize techniques such as photoluminescence (PL) spectroscopy, time-resolved photoluminescence (TRPL), X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to characterize the optical, structural, and morphological properties of the perovskite films with and without the bipyridine passivation layer.

Visualizations



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Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells with bipyridine ligand passivation.



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